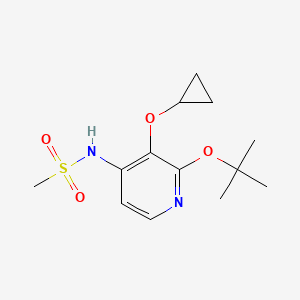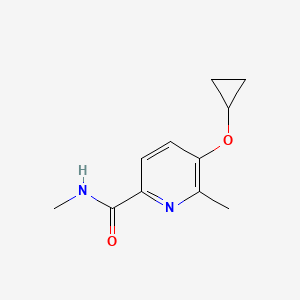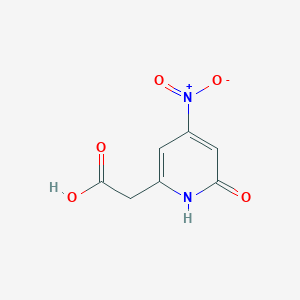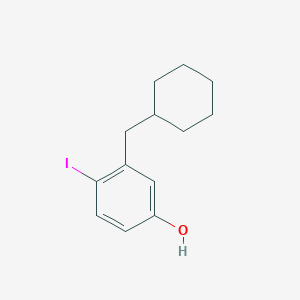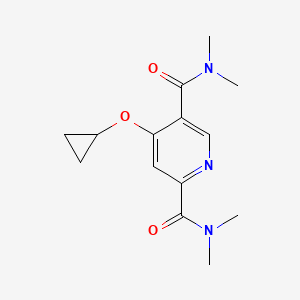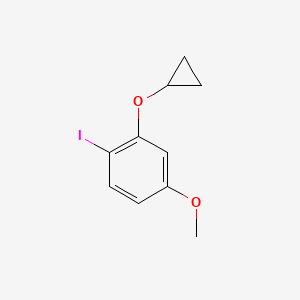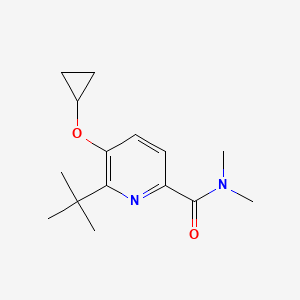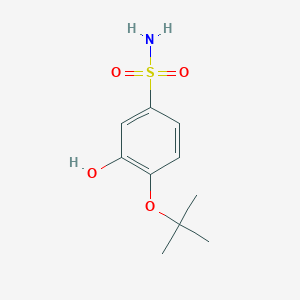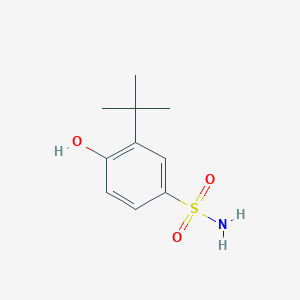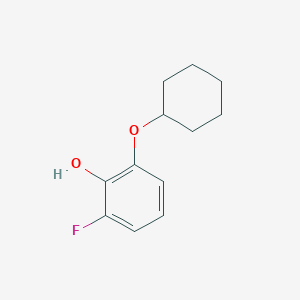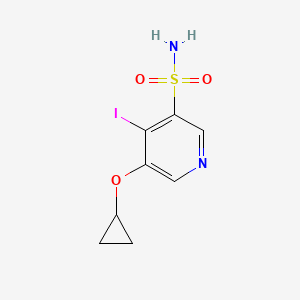
5-Cyclopropoxy-4-iodopyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-4-iodopyridine-3-sulfonamide is a chemical compound with the molecular formula C8H9IN2O3S and a molecular weight of 340.14 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-iodopyridine-3-sulfonamide typically involves the reaction of 4-iodopyridine-3-sulfonyl chloride with cyclopropanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropoxy-4-iodopyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The cyclopropoxy group can be oxidized to form a cyclopropanone derivative.
Reduction Reactions: The sulfonamide group can be reduced to form a sulfonic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 5-cyclopropoxy-4-aminopyridine-3-sulfonamide and 5-cyclopropoxy-4-thiopyridine-3-sulfonamide.
Oxidation Reactions: Products include 5-cyclopropanone-4-iodopyridine-3-sulfonamide.
Reduction Reactions: Products include 5-cyclopropoxy-4-iodopyridine-3-sulfonic acid.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-4-iodopyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-4-iodopyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The iodine atom and cyclopropoxy group can also interact with various molecular targets, enhancing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyclopropoxy-3-iodopyridine
- 5-Cyclopropoxy-4-chloropyridine-3-sulfonamide
- 5-Cyclopropoxy-4-bromopyridine-3-sulfonamide
Uniqueness
5-Cyclopropoxy-4-iodopyridine-3-sulfonamide is unique due to the presence of the iodine atom, which can undergo various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the combination of the cyclopropoxy group and sulfonamide group enhances its chemical stability and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C8H9IN2O3S |
|---|---|
Peso molecular |
340.14 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-4-iodopyridine-3-sulfonamide |
InChI |
InChI=1S/C8H9IN2O3S/c9-8-6(14-5-1-2-5)3-11-4-7(8)15(10,12)13/h3-5H,1-2H2,(H2,10,12,13) |
Clave InChI |
GKOAFOAIERXGCG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=CN=CC(=C2I)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


